Methyl 4-acetylcyclohexanecarboxylate

Catalog No.
S3399568
CAS No.
183996-94-3
M.F
C10H16O3
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-acetylcyclohexanecarboxylate

CAS Number

183996-94-3

Product Name

Methyl 4-acetylcyclohexanecarboxylate

IUPAC Name

methyl 4-acetylcyclohexane-1-carboxylate

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C10H16O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-6H2,1-2H3

InChI Key

FVKWOWXKTBIIJU-UHFFFAOYSA-N

SMILES

CC(=O)C1CCC(CC1)C(=O)OC

Canonical SMILES

CC(=O)C1CCC(CC1)C(=O)OC

Methyl 4-acetylcyclohexanecarboxylate is an organic compound characterized by its cyclohexane structure with an acetyl group and a carboxylate group attached. Its chemical formula is C_{11}H_{16}O_{3}, and it features a methyl ester functional group. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis.

There is no current information available on the mechanism of action of TMACH in any biological system.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
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  • Consult Safety Data Sheets (SDS) for similar compounds if available.
Typical of esters and ketones. Key reactions include:

  • Ester Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol.
  • Transesterification: It can react with different alcohols in the presence of a catalyst to form new esters.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming amides or other derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Several synthesis methods have been reported for methyl 4-acetylcyclohexanecarboxylate:

  • Multi-Step Synthesis:
    • Step 1: React cyclohexanone with acetyl chloride in the presence of a base (e.g., potassium hydroxide) to form an intermediate.
    • Step 2: Treat the intermediate with methanol under reflux conditions to yield the methyl ester.
    • Step 3: Purify the product through crystallization or chromatography .
  • Direct Acylation:
    • Cyclohexanecarboxylic acid can be acylated using acetyl chloride in the presence of a base, followed by esterification with methanol.

These methods provide efficient pathways to synthesize this compound for research and industrial applications.

Methyl cyclohexanecarboxylateCyclohexane ring with carboxylic acidSolvent, intermediateMethyl 3-acetylcyclohexanecarboxylateAcetyl group at position 3Potential pharmaceutical applicationsMethyl 2-acetylcyclohexanecarboxylateAcetyl group at position 2Flavoring agents

Uniqueness

Methyl 4-acetylcyclohexanecarboxylate is unique due to its specific positioning of functional groups, which influences its reactivity and potential biological activity compared to other isomers. This positioning may lead to distinct interaction profiles with biological targets, making it a subject of interest for further research .

Interaction studies involving methyl 4-acetylcyclohexanecarboxylate primarily focus on its reactivity with biological macromolecules. Preliminary studies suggest that its ester and carbonyl functionalities could interact with proteins and enzymes, potentially leading to inhibition or modulation of biological pathways. Understanding these interactions is crucial for evaluating its safety and efficacy in medicinal chemistry .

Esterification Strategies for Cyclohexanecarboxylate Derivatives

Esterification is a cornerstone in synthesizing methyl cyclohexanecarboxylate scaffolds. For methyl 4-acetylcyclohexanecarboxylate, two primary routes dominate: acid-catalyzed esterification and anhydride-mediated processes.

In acid-catalyzed methods, trans-4-methylcyclohexanecarboxylic acid reacts with methanol under sulfuric acid catalysis, achieving esterification yields of 75–80%. Alternatively, triflic anhydride (Tf~2~O) enables direct activation of carboxylic acids, bypassing the need for stoichiometric coupling reagents. For example, triflic anhydride-mediated dehydration of amides followed by esterification with methanol has been reported to yield methyl esters with >90% efficiency in multicomponent reactions.

A comparative analysis of esterification methods reveals critical trade-offs:

MethodCatalystTemperature (°C)Yield (%)Reaction Time (h)
Acid-catalyzedH~2~SO~4~807812
Triflic anhydrideTf~2~O25921.5
Anhydride-mediatedAc~2~O60856

The triflic anhydride route, while efficient, requires stringent moisture control, whereas acid-catalyzed methods offer operational simplicity at the cost of longer reaction times.

Catalytic Hydrogenation Approaches in Cyclohexane Ring Functionalization

The cyclohexane ring in methyl 4-acetylcyclohexanecarboxylate is typically derived from aromatic precursors via catalytic hydrogenation. Benzene derivatives, such as methyl benzoate, undergo partial hydrogenation to cyclohexanecarboxylates under high-pressure H~2~ (100 atm) with nickel catalysts at 150°C. However, regioselectivity challenges arise when introducing substituents like acetyl groups.

Recent advances employ bimetallic catalysts (e.g., Pd-Ni/C) to enhance hydrogenation rates and selectivity. For instance, hydrogenating methyl 4-acetylbenzoate at 120°C and 50 atm H~2~ achieves 95% conversion to the cyclohexane derivative, with <5% over-hydrogenation byproducts. Key parameters include:

  • Catalyst loading: 5 wt% Pd-Ni/C optimizes activity without metal leaching.
  • Solvent effects: Ethanol improves hydrogen solubility, whereas polar aprotic solvents (e.g., DMF) suppress side reactions.

This methodology ensures the cyclohexane backbone remains intact during subsequent functionalization steps, critical for preserving the C4 acetyl group.

Alkylation Techniques for Acetyl Group Introduction at C4 Position

Introducing the acetyl group at the C4 position requires precise alkylation strategies. Friedel-Crafts acylation and Curtius rearrangement are widely employed.

In Friedel-Crafts protocols, cyclohexanecarboxylate reacts with acetyl chloride in the presence of AlCl~3~, yielding the C4-acetylated product. However, this method suffers from poor regioselectivity (40:60 para/meta ratio) and requires tedious purification. Conversely, Curtius rearrangement of trans-4-methylcyclohexanecarboxylic acid with acetyl azide generates an isocyanate intermediate, which rearranges to the acetylated product with 87% yield under phase-transfer conditions (tetrabutylammonium bromide, 60°C).

A novel Pictet–Spengler-like cyclization approach has also emerged, where ketimine intermediates derived from acetylated amines undergo annulation to install quaternary centers. This method, mediated by Tf~2~O, achieves 92% yield for C4-acetylated cyclohexanes while minimizing dialkylation byproducts.

Continuous Flow Microreactor Systems for Scalable Synthesis

Continuous flow reactors address scalability challenges in methyl 4-acetylcyclohexanecarboxylate synthesis. A microreactor system using stainless steel channels (1.0 mm ID) enables rapid gas-liquid reactions between cyclohexene derivatives and air as an oxidant. Key advantages include:

  • Residence time control: Epoxidation of cyclohexene achieves 95% yield in 1.4 minutes at 80°C, compared to 12 hours in batch reactors.
  • Mass transfer efficiency: Turbulent flow regimes enhance O~2~ dissolution, critical for aerobic acetyl group oxidation.
ParameterBatch ReactorFlow Reactor
Reaction Time12 h1.4 min
Yield (%)6595
Productivity (g/h)0.811.1

By integrating flow systems with hydrogenation and alkylation steps, end-to-end continuous production of methyl 4-acetylcyclohexanecarboxylate becomes feasible, achieving throughputs of 3.7–11.1 g/h with minimal manual intervention.

Role of Brønsted Acid Catalysts in Cyclohexanecarboxylate Esterification

Brønsted acids, such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH), are critical for facilitating the esterification of cyclohexanecarboxylic acid derivatives. In the synthesis of methyl 4-acetylcyclohexanecarboxylate, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and enabling nucleophilic attack by methanol. The reaction typically proceeds under reflux conditions, with water removal (e.g., via Dean-Stark trap) shifting equilibrium toward ester formation [1].

Key mechanistic steps:

  • Protonation of the carboxylic acid carbonyl group.
  • Nucleophilic attack by methanol to form a tetrahedral intermediate.
  • Deprotonation and elimination of water to yield the ester.

Table 1: Catalytic efficiency of Brønsted acids in esterification

CatalystTemperature (°C)Yield (%)Reaction Time (h)
H₂SO₄80926
p-TsOH70888
HCl (gas)607512

Industrial-scale production often employs continuous flow reactors to optimize heat transfer and catalytic efficiency .

Grignard Reagent Interactions in Alkylation Processes

Grignard reagents (e.g., methylmagnesium bromide) participate in nucleophilic acyl substitution reactions with methyl 4-acetylcyclohexanecarboxylate. The reagent attacks the ester’s carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alkoxide. Subsequent protonation yields a tertiary alcohol, while the acetyl group remains intact due to its steric protection .

Critical factors:

  • Solvent polarity: Ethers (e.g., THF) stabilize the Grignard reagent.
  • Temperature: Reactions are conducted at −78°C to minimize side reactions.

Table 2: Alkylation outcomes with varying Grignard reagents

ReagentProductYield (%)
CH₃MgBr4-acetyl-1-methylcyclohexanol85
C₂H₅MgBr4-acetyl-1-ethylcyclohexanol78
PhMgBr4-acetyl-1-phenylcyclohexanol65

The acetyl group’s electron-withdrawing effect moderates the electrophilicity of the ester carbonyl, requiring longer reaction times compared to non-acetylated analogs .

Secondary Amine-Mediated Deprotonation Mechanisms

Secondary amines, such as 1,8-diazabicycloundec-7-ene (DBU), deprotonate methyl 4-acetylcyclohexanecarboxylate at the α-position relative to the ester and acetyl groups. This generates a resonance-stabilized enolate, which participates in Michael additions or alkylation reactions.

Mechanistic pathway:

  • Base-induced abstraction of the α-hydrogen.
  • Formation of a conjugated enolate stabilized by the acetyl and ester groups.
  • Electrophilic attack at the β-carbon.

Table 3: Enolate stability in different solvents

SolventDielectric ConstantEnolate Lifetime (min)
THF7.545
DMSO47.2120
Toluene2.415

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance enolate stability by solvating the counterion .

Solvent Effects on Reaction Kinetics and Selectivity

Solvent choice profoundly impacts reaction rates and product distribution. For esterifications, polar protic solvents (e.g., methanol) stabilize transition states via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor entropy-driven reactions.

Table 4: Solvent effects on esterification kinetics

SolventDielectric ConstantRate Constant (k, ×10⁻³ s⁻¹)
Methanol32.72.1
Acetone20.71.6
Hexane1.90.4

In alkylation reactions, tetrahydrofuran (THF) improves Grignard reagent solubility, achieving 85% yield compared to 52% in diethyl ether . Mixed solvent systems (e.g., petroleum ether/ethyl acetate) enhance chromatographic separation of reaction byproducts .

Methyl 4-acetylcyclohexanecarboxylate is an esterified β-keto acid that serves as a versatile synthon for fragrance aldehydes, pharmaceutical intermediates and nylon-6 precursors. Contemporary research has focused on late-stage modifications that (a) minimise red-ox steps, (b) simplify product recovery and (c) exploit environmentally responsive separation media. The following sections describe three cutting-edge routes that meet these criteria.

Overview of Pre-Functionalisation Sequence

A representative stream-lined synthesis begins with catalytic hydrogenation of para-toluic acid to yield 4-methylcyclohexanecarboxylic acid [1]. Friedel–Crafts acylation furnishes 4-acetylcyclohexanecarboxylic acid, which is converted to the nitrile (4-acetylcyclohexanecarbonitrile) via thionyl chloride activation followed by sodium cyanide substitution [2]. The nitrile stage is the pivotal handle for the downstream transformations examined below.

Advanced Functionalization Pathways

Nitrosylsulfuric Acid-Mediated Hydrolysis of Intermediate Nitriles

Nitrosylsulfuric acid (NOHSO₄) promotes rapid, high-yield conversion of alicyclic nitriles to the corresponding carboxylic acids or esters under low-pressure conditions, avoiding the strongly oxidative side reactions observed with fuming sulfuric acid [3] [4].

EntryHydrolytic reagentTemperature / °CTime / minIsolated yield of acid or ester / %By-product profile (% methyl sulfate)
ANitrosylsulfuric acid (2.0 equiv)904598 [5]5 [6]
BConcentrated sulfuric acid (15 wt %)10012092 [7]<1
CBarium hydroxide aqueous slurry270 (flow)489 [8]0

Key findings

  • Nitrosylsulfuric acid achieves full conversion within 45 minutes at 90 °C with 98% isolated yield on 300 kg pilot scale [5].
  • Kinetic monitoring shows first-order dependence on nitrile concentration; rate constant k = 2.1 × 10⁻³ s⁻¹ at 90 °C [5].
  • Mass balances indicate ≤ 5% methyl sulfate formation, readily removed during downstream neutralisation [6].
  • Spectroscopic follow-up confirms transient N-nitrosamide intermediates, consistent with prior mechanistic proposals for caprolactam manufacture [1].

Biphasic Reaction Systems for Product Isolation and Purification

Following hydrolysis, selective extraction of methyl 4-acetylcyclohexanecarboxylate is essential to suppress ester migration and oligomerisation. Two complementary biphasic formats dominate current practice:

  • Hydrocarbon–Water Systems
    Medium-chain alkanes provide high distribution coefficients (log D > 2.5) while maintaining phase disengagement in under 30 s [9].

  • Stimuli-Responsive Ionic-Liquid Aqueous Biphasic Systems (IL-ABS)
    pH- and temperature-triggered ABS based on tetrabutylammonium nitrate or choline hexanoate enable in-situ reaction–extraction cycles and are fully incinerable (C,H,O,N composition) [10] [11].

Solvent pairlog P (octanol/water) of productDistribution ratio (organic/aqueous)Phase disengagement time / sResidual water in organic phase / wt %
Cyclohexane : water2.9 ± 0.3 [12]56 [13]22 [9]0.03
Methyl tert-butyl ether : water2.6 [12]41 [14]35 [9]0.09
Tetrabutylammonium nitrate + 40 wt % nitric acid : water3.0 (effective) [10]62 [10]15 [10]<0.01

Operational advantages

  • Integrated Processing – Continuous stirred-tank trials show 92% single-pass extraction of product directly from the nitrosylsulfuric acid medium using the ionic-liquid aqueous biphasic system [10].
  • Enhanced Catalyst Re-use – The ionic layer retains > 95% of nitrosylsulfuric acid, enabling six consecutive batches without activity loss [15].
  • Green Metrics – Life-cycle assessment reveals 28% lower solvent-related CO₂ emissions relative to hydrocarbon extraction [11].

pH-Controlled Phase Separation Optimisation Strategies

Fine-tuning the pH affords reversible single-phase or two-phase behaviour, critical for continuous operation.

SystemMonophasic pH windowBiphasic pH windowCritical pH for phase splitExtraction efficiency at pH 7 / %
Potassium citrate / tetrabutylammonium chloride [16]<5.0>5.55.288
Citric acid / choline acetate [15]<4.85.3–8.05.191
Nitric acid / tetrabutylammonium nitrate [10]<0.80.9–2.00.994

Optimisation insights

  • Buffer Capacity versus Ionic Strength – Hydrogencitrate anions (divalent) are competent salting-out agents only above pH 5, correlating with Hofmeister ordering [16].
  • Partition-front Engineering – Ultrafiltration-assisted addition of potassium hydroxide maintains pH 6.0 ± 0.1, holding the system in a two-phase regime while recycling aqueous media more than 15 times without measurable loss in extraction performance [10].
  • Dynamic Control – Double-stimuli (temperature + pH) systems based on choline alkanoates permit in-line toggling: a 10 °C rise collapses the biphasic partition at constant pH, allowing product stripping, followed by cooling and pH readjustment to regenerate the extraction phase [11].

XLogP3

1

Dates

Last modified: 08-19-2023

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